Diethyl 4-methylpyridine-2,3-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 4-methylpyridine-2,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-4-16-11(14)9-8(3)6-7-13-10(9)12(15)17-5-2/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNRCUUTOYCHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1C(=O)OCC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555872 | |
| Record name | Diethyl 4-methylpyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110239-03-7 | |
| Record name | Diethyl 4-methylpyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyridine and Dihydropyridine Architectures in Contemporary Chemistry
The pyridine (B92270) scaffold is a ubiquitous feature in a vast number of biologically active compounds and functional materials. As an isostere of benzene (B151609), its nitrogen atom introduces a dipole moment and a site for hydrogen bonding, significantly influencing the molecule's physical and biological properties. This seemingly simple structural modification has profound implications, leading to the incorporation of pyridine moieties in over 7,000 existing drug molecules. bldpharm.com The presence of a pyridine ring can enhance a drug's biochemical potency, improve metabolic stability, and address issues related to protein binding and permeability.
Similarly, the dihydropyridine (B1217469) core is of paramount importance, most notably in the class of calcium channel blockers used to treat cardiovascular diseases. sigmaaldrich.com The redox relationship between pyridines and dihydropyridines is fundamental in biological systems, exemplified by the NAD+/NADH coenzyme pair, which plays a crucial role in cellular metabolism. sigmaaldrich.com The ability to readily interconvert between these two forms also provides a powerful tool for synthetic chemists.
Strategic Importance of Dicarboxylate Functionalization Within Pyridine Frameworks
The introduction of two carboxylate groups onto the pyridine (B92270) ring dramatically expands its synthetic potential. These functional groups serve as versatile handles for a variety of chemical transformations, including esterification, amidation, and reduction. The relative positioning of the dicarboxylate groups (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-) dictates the molecule's geometry and reactivity, allowing for the fine-tuning of its properties.
This dicarboxylate functionalization is strategically important for several reasons. It provides a means to create rigid and well-defined molecular building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. The carboxylate groups can chelate to metal ions, leading to the formation of highly ordered, porous materials with applications in gas storage, catalysis, and sensing. Furthermore, the presence of two ester groups allows for the differential modification of the molecule, enabling the synthesis of complex, multifunctional derivatives.
Role of Pyridinedicarboxylates As Advanced Synthetic Intermediates
Established and Evolving Synthetic Pathways to Pyridinedicarboxylates
The construction of the pyridinedicarboxylate core can be achieved through several strategic approaches. These methods often involve the formation of the pyridine ring from acyclic precursors, allowing for the introduction of various substituents at specific positions.
Reactions Involving 2,3-Dihalomaleic Acid Esters and Nitrogen Nucleophiles
A notable strategy for the synthesis of pyridine-2,3-dicarboxylic acid esters involves the use of 2,3-dihalomaleic acid esters as starting materials. A two-step process has been developed for the preparation of these compounds. In the initial step, 2,3-dihalomaleic acid esters are reacted with ammonia or ammonium (B1175870) salts, excluding water, at a temperature of at least 50°C. This reaction yields novel 2-amino-3-halomaleic acid esters. google.com
Subsequently, these 2-amino-3-halomaleic acid esters are reacted with α,β-unsaturated aldehydes or ketones in the presence of an acidic catalyst and an acid-binding agent, again at a temperature of at least 50°C, to produce the final pyridine-2,3-dicarboxylic acid esters. google.com For instance, diethyl aminochloromaleate has been reacted with ethyl acrolein in the presence of pyridine and glacial acetic acid in ethanol at reflux to produce diethyl 5-ethylpyridine-2,3-dicarboxylate in an 80% yield. google.com The effectiveness of various bases and solvents in this reaction has been explored, with the results summarized in the table below. google.com
| Solvent | Base | Yield (%) |
|---|---|---|
| Ethanol | Pyridine | 80 |
| Acetonitrile | Pyridine | 75 |
| Dimethylformamide | Pyridine | 70 |
| Ethanol | Triethylamine | 78 |
Multi-component Cyclization Reactions for Pyridine Ring Construction
Multi-component reactions (MCRs) offer an efficient approach to the synthesis of highly substituted pyridines by combining three or more reactants in a single step. The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. google.com This methodology has been adapted for the synthesis of various pyridinedicarboxylates.
These condensation reactions can be performed as linear sequences or, more commonly, as MCRs where the precursor for cyclization is assembled from simple, reactive synthons and amines. googleapis.com The formation of carbon-carbon bonds is typically achieved through Michael or aldol-type reactions. googleapis.com The two primary routes are the Hantzsch-type synthesis, which results in a tetrahydropyridine (B1245486) product that requires a subsequent oxidation step to yield the pyridine, and the Guareschi−Thorpe/Bohlmann−Rahtz approaches, which directly produce the aromatic pyridine through the elimination of small molecules like water or alcohols. googleapis.com
A general method for the preparation of substituted and disubstituted pyridine-2,3-dicarboxylates involves the reaction of a β-ketoester with an α,β-unsaturated aldehyde or ketone in the presence of at least one molar equivalent of an ammonium salt. google.com This reaction is typically carried out in a suitable solvent at temperatures ranging from ambient to the boiling point of the solvent. google.com
De Novo Synthesis Strategies for Pyridine-2,3-dicarboxylates
De novo synthesis strategies for pyridine rings provide a versatile platform for accessing a wide range of substituted pyridines, including pyridine-2,3-dicarboxylates. These methods construct the heterocyclic ring from acyclic precursors, allowing for a high degree of control over the substitution pattern.
One such approach involves the reaction of a β-ketoester, such as diethyl oxalacetate, with an α,β-unsaturated aldehyde or ketone in the presence of an ammonium salt. google.com This method allows for the convenient preparation of pyridine-2,3-dicarboxylates with substituents at the 4-, 5-, and 6-positions. The reaction is typically performed by mixing essentially equimolar amounts of the β-ketoester and the α,β-unsaturated compound with the ammonium salt in a suitable solvent. The mixture is then stirred at a temperature ranging from ambient to the reflux temperature of the solvent until the reaction is complete. google.com The desired product is then isolated using standard laboratory techniques such as extraction, evaporation, or column chromatography. google.com This methodology has been cited for the preparation of this compound, among other analogues. google.com
Focused Synthesis of Substituted Pyridinedicarboxylates
The general synthetic strategies outlined above have been applied to the preparation of specific substituted pyridinedicarboxylates, which are valuable intermediates in various industrial applications.
Preparation of Diethyl 5-ethylpyridine-2,3-dicarboxylate
The synthesis of diethyl 5-ethylpyridine-2,3-dicarboxylate has been extensively reported. One common method involves the reaction of 2-chloro-3-oxo-succinic acid diethyl ester with 2-ethyl acrolein in the presence of a nitrogen source. i.moscow While ammonium sulfamate (B1201201) has been traditionally used, recent developments have focused on more environmentally friendly and cost-effective alternatives. i.moscow
A high-yield synthesis has been developed using ammonium acetate (B1210297) as the nitrogen source. In this procedure, 2-chloro-3-oxo-succinic acid diethyl ester is first prepared via a Claisen condensation of diethyl oxalate (B1200264) and ethyl chloroacetate (B1199739) using sodium ethoxide as a catalyst. i.moscow The resulting ester is then cyclized with 2-ethyl acrolein and ammonium acetate in ethanol at 80°C for 5 hours. i.moscow This method has been optimized to achieve a yield of up to 96.8%. i.moscow The optimal molar ratio of 2-chloro-3-oxo-succinic acid diethyl ester to 2-ethyl acrolein to ammonium acetate was found to be 1:1.2:2.5. i.moscow
The table below summarizes the effect of varying the molar ratios of the reactants on the yield of diethyl 5-ethylpyridine-2,3-dicarboxylate. i.moscow
| Entry | Molar Ratio (M1:2-ethyl acrolein:ammonium acetate) | Yield (%) |
|---|---|---|
| 1 | 1:1.2:2.0 | 92.3 |
| 2 | 1:1.2:2.2 | 94.6 |
| 3 | 1:1.2:2.5 | 96.8 |
| 4 | 1:1.0:2.5 | 93.5 |
| 5 | 1:1.5:2.5 | 96.2 |
M1 refers to 2-chloro-3-oxo-succinic acid diethyl ester.
Another reported synthesis involves the direct esterification or indirect esterification of 5-ethyl-2,3-pyridinedicarboxylic acid. google.com The direct esterification can be achieved by reacting the dicarboxylic acid with ethanol and concentrated sulfuric acid in toluene. google.com
Synthesis of Diethyl 5-methylpyridine-2,3-dicarboxylate
The synthesis of diethyl 5-methylpyridine-2,3-dicarboxylate has been mentioned in the patent literature as being achievable through the general methodology of reacting an α-halo-β-ketoester with an α,β-unsaturated aldehyde in the presence of an ammonium salt. researchgate.net However, specific experimental details for the diethyl ester are not extensively provided in the readily available literature.
A related compound, diethyl 5-methylpyridine-2,3-dicarboxylate N-oxide, has been used as a starting material in the synthesis of fluoro-pyridine-2,3-dicarboxylic anhydrides. Additionally, the title compound, diethyl 5-methylpyridine-2,3-dicarboxylate, has been reacted with 2-amino-2,3-dimethylbutanehydrazide to prepare 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-methylnicotinic acid, an effective herbicide known as imazapic.
Synthesis of Diethyl 4-(phenylethynyl)-2,6-pyridinedicarboxylate as a Related Example
A notable example that illustrates the synthesis of a functionalized pyridine dicarboxylate is the preparation of Diethyl 4-(phenylethynyl)-2,6-pyridinedicarboxylate. Two distinct reaction conditions have been explored for the synthesis of this compound and its dimethyl analogue. researchgate.net One effective method involves a palladium-catalyzed Sonogashira coupling reaction. This approach typically utilizes a substituted pyridine, such as diethyl 4-bromopyridine-2,6-dicarboxylate, which is reacted with phenylacetylene (B144264) in the presence of a palladium catalyst and a copper(I) co-catalyst. molaid.com
In a related synthesis of a more complex analogue, 4-(phenylethynyl)-2,6-bis[N,N-bis-(carboxymethyl)aminomethyl]pyridine, a key intermediate, 4-bromo-2,6-bis(bromomethyl)pyridine, is synthesized through two different routes. scispace.com One route begins with 4-hydroxy-2,6-pyridinedicarboxylic acid, which is treated with phosphorus pentabromide to form 4-bromo-2,6-pyridinedicarbonyl dibromide. Subsequent reaction with ethanol yields the corresponding diethyl ester. scispace.com This diethyl ester can then be reduced and further brominated to afford the key intermediate. scispace.com
Table 1: Key Intermediates and Reagents in the Synthesis of Diethyl 4-(phenylethynyl)-2,6-pyridinedicarboxylate and Analogues
| Starting Material/Intermediate | Reagent(s) | Product | Reference |
| Diethyl 4-bromopyridine-2,6-dicarboxylate | Phenylacetylene, Pd catalyst, Cu(I) co-catalyst | Diethyl 4-(phenylethynyl)-2,6-pyridinedicarboxylate | molaid.com |
| 4-Hydroxy-2,6-pyridinedicarboxylic acid | Phosphorus pentabromide, then Ethanol | Diethyl 4-bromo-2,6-pyridinedicarboxylate | scispace.com |
Contemporary Synthetic Approaches
Modern organic synthesis has seen the advent of powerful techniques that have revolutionized the construction of complex molecules, including pyridine derivatives. These methods often offer greater efficiency, selectivity, and sustainability compared to traditional synthetic protocols.
Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways to a vast array of organic compounds, including aromatic heterocycles. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly valuable for the functionalization of the pyridine ring. mdpi.com For instance, the synthesis of Dragmacidin D, a marine alkaloid, features sequential palladium-catalyzed Suzuki-Miyaura cross-coupling reactions as key steps. mdpi.com
Copper-catalyzed reactions have also emerged as powerful tools. A notable example is the chiral copper hydride-catalyzed C–C bond-forming dearomatization of pyridines, which proceeds under mild conditions without the need for pre-activation of the pyridine ring. acs.orgnih.gov This method allows for the enantioselective synthesis of 1,4-dihydropyridines, which can be subsequently reduced to piperidines. acs.orgnih.gov
The synthesis of methylpyridines has been achieved through a catalytic method in the gas phase using catalysts containing cadmium and chromium oxides on a kaolin (B608303) support. semanticscholar.org The efficiency of these catalytic systems is influenced by the composition of the catalyst and the reaction temperature. semanticscholar.org
Table 2: Examples of Transition Metal-Catalyzed Reactions in Pyridine Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
| Pd(PPh₃)₄ | Suzuki-Miyaura Cross-Coupling | Indole derivative, Vinyl bromide | Indolylether | mdpi.com |
| Cu(OAc)₂ / (S,S)-Ph-BPE | Asymmetric 1,4-Dearomatization | Pyridines, Aromatic olefins | Enantioenriched 1,4-Dihydropyridines | acs.orgnih.gov |
| CdO-Cr₂O₃/Kaolin | Gas-Phase Synthesis | Acetylene, Ammonia | 2-Methylpyridine, 4-Methylpyridine (B42270) | semanticscholar.org |
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. nih.gov This technology has been successfully applied to the synthesis of various pyridine-containing structures.
A one-pot, four-component reaction for the synthesis of novel pyridine derivatives has been developed under microwave irradiation, offering excellent yields (82%–94%) in very short reaction times (2–7 minutes). nih.govresearchgate.net This environmentally friendly procedure highlights the efficiency of microwave heating. nih.govresearchgate.net Similarly, the synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues has been achieved in high yields (86–96%) via a solvent-free, one-pot, three-component Hantzsch condensation reaction under microwave irradiation. nih.gov
The synthesis of 2,3-dihydro-4-pyridinones from curcumin (B1669340) and primary amines has also been successfully carried out using microwave assistance in the presence of Montmorillonite (B579905) K-10 as a catalyst. scispace.com This method proved effective where conventional heating failed. scispace.com Furthermore, a rapid, multi-step synthesis of 2,6-di(naphthalene thioureido carbamino)pyridine has been reported, where each step, from oxidation of 2,6-dimethylpyridine (B142122) to the final coupling reaction, was accelerated by microwave irradiation. davidpublisher.com
Table 3: Comparison of Microwave-Assisted vs. Conventional Heating in Pyridine Synthesis
| Reaction | Method | Reaction Time | Yield | Reference |
| Synthesis of Novel Pyridines | Microwave Irradiation | 2–7 min | 82%–94% | nih.govresearchgate.net |
| Synthesis of Novel Pyridines | Conventional Heating | 6–9 h | 71%–88% | researchgate.net |
| Synthesis of 1,4-Dihydropyridine Nucleosides | Microwave Irradiation | 30 min | 58% | nih.gov |
| Synthesis of 1,4-Dihydropyridine Nucleosides | Conventional Heating | - | 42% | nih.gov |
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. When combined with the use of green oxidants, these methods align with the principles of sustainable chemistry.
An environmentally friendly, one-pot, four-component synthesis of novel pyridine derivatives utilizes microwave irradiation in ethanol, showcasing a green procedure with high yields and short reaction times. nih.govresearchgate.net Another approach involves a domino cyclization-oxidative aromatization of a dihydropyridine (B1217469) intermediate, facilitated by a bifunctional palladium-on-carbon/K-10 montmorillonite catalyst under microwave irradiation. organic-chemistry.org A facile and green synthesis of substituted pyridines has also been developed through an iron-catalyzed cyclization of ketoxime acetates and aldehydes. rsc.org This method, using an inexpensive and environmentally benign FeCl₃ catalyst, proceeds in high yields without the need for additives. rsc.org
Nucleophilic dearomatization has emerged as a powerful strategy for the selective functionalization of pyridines, providing access to partially or fully saturated N-heterocycles. acs.orgnih.gov This process involves the disruption of the pyridine's aromaticity through the addition of a nucleophile, typically resulting in 1,2- or 1,4-functionalization. acs.orgnih.gov To facilitate this, the pyridine ring usually requires activation, which can be achieved by N-functionalization to form a pyridinium (B92312) ion, rendering the nucleus more electrophilic. mdpi.comdntb.gov.uadocumentsdelivered.com
A variety of nucleophiles, including organometallic reagents and enolates, can be employed in these reactions. mdpi.comdntb.gov.uadocumentsdelivered.com Catalytic asymmetric versions of these reactions have also been developed, allowing for the synthesis of enantioenriched dihydropyridines. mdpi.com For example, a chiral copper complex has been shown to catalyze the C-4 regioselective addition of styrenes to pyridines in the presence of a silane, leading to unstable N-silyl-1,4-dihydropyridines that can be further transformed. mdpi.com
Conjugated ynones are versatile synthetic intermediates whose reactivity is often focused on the transformation of one or two functional groups. nih.gov A recent development has demonstrated a straightforward synthesis of pyridin-2(1H)-imines from the transformation of conjugated ynones. nih.gov This cascade process is initiated by a Michael addition of the ynone with a 2-aminopyridine. nih.gov This is followed by an intramolecular cyclization to form an N,O-bidentate intermediate, which then reacts with a sulfonyl azide (B81097) to yield the final pyridin-2(1H)-imine product with the loss of a diazo group. nih.gov This methodology provides a novel route to functionalized pyridine ring systems. Irradiation of arenecarbothioamides with hexa-2,4-dienal in a benzene (B151609) solution has also been shown to produce 2-arylpyridines in moderate yields through a photoreaction. rsc.org
Mechanistic Insights into Pyridine Ring Formation
The construction of the pyridine ring of this compound can be understood through several key reaction mechanisms, including nucleophilic additions, cyclizations, and Michael additions. While a definitive, single-step synthesis for this specific molecule is not prominently documented, its formation can be rationalized through established pyridine synthesis methodologies like the Bohlmann-Rahtz synthesis. This reaction involves the condensation of an enamine with an ethynylketone, proceeding through an aminodiene intermediate which then undergoes cyclodehydration. organic-chemistry.orgwikipedia.org
Nucleophilic Addition-Elimination Reaction Mechanisms
The initial step in the plausible Bohlmann-Rahtz synthesis of a 4-methylpyridine-2,3-dicarboxylate precursor involves a nucleophilic conjugate addition (Michael addition) of an enamine to an activated alkyne. For the synthesis of the target molecule, a suitably substituted enamine would react with an ethynyl (B1212043) ketone. The enamine, acting as a soft nucleophile, attacks the β-carbon of the ethynyl ketone. This is followed by proton transfer to form an aminodiene intermediate. While this is primarily an addition reaction, subsequent steps leading to the final aromatic pyridine involve elimination of water.
Intramolecular Cyclization Pathways
Following the formation of the aminodiene intermediate, the next crucial step is an intramolecular cyclization. For the Bohlmann-Rahtz synthesis, this typically requires heat-induced E/Z isomerization of the aminodiene to bring the reacting groups into proximity for ring closure. organic-chemistry.orgwikipedia.org The nitrogen atom of the amino group then attacks one of the carbonyl carbons, forming a six-membered ring intermediate. The final step is a dehydration (elimination of a water molecule) which leads to the aromatic pyridine ring. The regiochemistry of this cyclization is critical in determining the final substitution pattern of the pyridine.
Investigation of Rearrangement Reactions (e.g., CN Shift)
While common in the synthesis of certain nitrogen-containing heterocycles, significant skeletal rearrangement reactions such as a cyano (CN) shift are not characteristic of the primary pathways leading to polysubstituted pyridines like this compound via classical condensation reactions. The substitution pattern is generally dictated by the nature of the starting materials and the sequence of bond-forming events in the cyclization process.
Reduction Reactions and Proposed Mechanisms
The reduction of pyridine dicarboxylates can lead to a variety of products depending on the reducing agent and reaction conditions. An interesting and unexpected reduction has been reported for dimethyl pyridine-2,3-dicarboxylate using sodium borohydride (B1222165) (NaBH₄) in ethanol or tetrahydrofuran. researchgate.net Instead of the expected reduction of the ester groups to alcohols, the reaction yields 1,2,3,4-tetrahydrofuro[3,4-b]pyridin-5(7H)-one. researchgate.net
A proposed mechanism for this transformation involves the initial reduction of the pyridine ring, followed by the reduction of one of the ester groups. The resulting hydroxymethyl group then undergoes an intramolecular cyclization with the adjacent ester group to form a lactone. This is followed by further reduction of the remaining double bond in the pyridine ring to yield the final tetrahydrofuropyridinone product. researchgate.net It is important to note that sodium borohydride typically does not reduce esters under standard conditions, suggesting that the pyridine nucleus plays a role in activating the ester groups towards reduction, possibly through the formation of a borane-pyridine complex. researchgate.netreddit.com Catalytic hydrogenation of substituted pyridines, for instance with a PtO₂ catalyst, typically leads to the corresponding piperidine (B6355638) derivatives through the saturation of the pyridine ring. asianpubs.org
Table 1: Reduction of a Pyridine-2,3-dicarboxylate System
| Starting Material | Reducing Agent | Solvent(s) | Product | Reference |
|---|
Oxidation Reaction Pathways
The oxidation of this compound can be directed at the methyl group on the pyridine ring. The oxidation of alkylpyridines to their corresponding pyridine carboxylic acids is a well-established transformation. google.comgoogle.com Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), nitric acid, and catalytic vapor-phase oxidation. google.comreddit.com
The mechanism of oxidation of a methyl group on a pyridine ring with an agent like potassium permanganate generally proceeds through a radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group, leading to a benzyl-type radical which is stabilized by the pyridine ring. This radical can then be further oxidized to an alcohol, aldehyde, and finally to the carboxylic acid. The presence of the electron-withdrawing dicarboxylate groups on the pyridine ring would likely make the methyl group more resistant to oxidation compared to unsubstituted picoline.
Table 2: Potential Oxidation of the 4-Methyl Group
| Starting Material | Oxidizing Agent | Potential Product |
|---|
Condensation Reaction Chemistry
Condensation reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds. In the context of substituted pyridines, such as this compound, the reactivity of the methyl group at the 4-position is of particular interest. The acidity of the hydrogens on the methyl group, enhanced by the electron-withdrawing nature of the pyridine ring, allows it to participate in condensation reactions with aldehydes and other electrophiles. rsc.orgorganic-chemistry.org
The general mechanism for the condensation of a 4-methylpyridine derivative with an aldehyde, such as benzaldehyde, typically proceeds through the formation of a resonance-stabilized carbanion. organic-chemistry.org In the presence of a base, a proton is abstracted from the methyl group, creating a nucleophilic center that can then attack the carbonyl carbon of the aldehyde. The resulting adduct can then undergo dehydration to form a styryl-type derivative.
While specific studies on the condensation reactions of this compound are not extensively detailed in the provided search results, the principles of the Hantzsch pyridine synthesis, a classic multi-component condensation reaction, provide a foundational understanding. rsc.orgacs.org The Hantzsch synthesis combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. rsc.org This highlights the importance of condensation chemistry in the synthesis of the pyridine core itself. Modifications to this synthesis, such as the Knoevenagel–Fries modification, allow for the preparation of unsymmetrical pyridines. rsc.org
The synthesis of unsymmetrical pyridines can also be achieved through a cross-coupling reaction of β-enamine carbonyls with β-keto carbonyls. nih.gov For instance, the reaction of a β-enamine carbonyl with a β-keto carbonyl like methyl acetoacetate (B1235776) can yield an unsymmetrically substituted pyridine with high efficiency. nih.gov
Table 1: Examples of Condensation Reactions for Pyridine Synthesis
| Reactants | Product Type | Key Features |
| Aldehyde, 2x β-keto ester, Ammonia/Ammonium Acetate | Symmetrical 1,4-Dihydropyridine | Classical Hantzsch Synthesis |
| β-enamine carbonyl, β-keto carbonyl | Unsymmetrical Pyridine | Cross-coupling approach |
| Aldehyde, 1,3-dicarbonyl, Ammonia | Symmetrical Pyridine | Leads to symmetrical products unless steps are performed sequentially |
Hydride Transfer Capabilities in Dihydropyridine Analogues
The dihydropyridine analogues of this compound, specifically 1,4-dihydropyridines (Hantzsch esters), are well-established as effective hydride donors in a variety of chemical reactions. princeton.edumdpi.com These compounds serve as mimics of the biological reducing agent NADH (Nicotinamide adenine (B156593) dinucleotide) and are utilized in reductions of C=C, C=N, and C=O bonds under mild conditions. acs.orgmdpi.com
The mechanism of hydride transfer from a Hantzsch ester is a subject of ongoing investigation, with three primary proposed pathways: princeton.edu
Single-step hydride transfer: This is the most commonly accepted mechanism for thermal reactions, involving the direct transfer of a hydride ion from the C-4 position of the dihydropyridine ring to the acceptor molecule. princeton.edu
Two-step electron transfer-hydrogen atom abstraction: This pathway involves an initial single electron transfer (SET) from the dihydropyridine to the acceptor, followed by the transfer of a hydrogen atom.
Three-step electron transfer-proton transfer-electron transfer: This mechanism involves a sequence of single electron transfer, proton transfer, and a second electron transfer.
Kinetic isotope effect studies, where the hydrogen at the C-4 position is replaced with deuterium, often show a significant kinetic isotope effect, supporting the single-step hydride transfer mechanism where the C-H bond cleavage is the rate-limiting step. princeton.edu The structure of the Hantzsch ester, particularly the substituents at the 3, 5, and 4-positions, influences its reactivity. Electron-withdrawing groups at the 3 and 5-positions, such as the dicarboxylate groups in the titular compound's analogues, stabilize the dihydropyridine ring. princeton.edu
The hydride transfer can be promoted by the presence of organic bases. rsc.org In a system composed of a Hantzsch ester, an acridinium (B8443388) derivative (hydride acceptor), and an organic base, the base can facilitate the hydride transfer process. rsc.org Furthermore, chiral Brønsted acids have been employed to catalyze the enantioselective hydrogenation of imines using Hantzsch esters, where the catalyst activates the imine and interacts with the Hantzsch ester to control stereoselectivity. acs.org
Table 2: Proposed Mechanisms of Hydride Transfer from Hantzsch Esters
| Mechanism | Description | Key Intermediates/Steps |
| Single-step hydride transfer | Direct transfer of a hydride ion (H⁻). | A single transition state involving the donor, hydride, and acceptor. |
| Two-step electron transfer-hydrogen atom abstraction | Initial single electron transfer followed by hydrogen atom transfer. | Radical ion pair intermediate. |
| Three-step electron transfer-proton transfer-electron transfer | A sequence of electron, proton, and electron transfers. | Radical ions and protonated intermediates. |
Protodecarboxylation Methodologies
Protodecarboxylation, the removal of a carboxylic acid group and its replacement with a hydrogen atom, is a challenging transformation for aromatic and heteroaromatic compounds due to the stability of the C-C bond between the ring and the carboxyl group. nih.gov For esters like this compound, this transformation would first require hydrolysis to the corresponding carboxylic acids.
The decarboxylation of pyridinecarboxylic acids is known to be influenced by the position of the carboxyl group. For instance, pyridine-2,3-dicarboxylic acid (quinolinic acid) decarboxylates significantly faster than other isomers. researchgate.net The mechanism of decarboxylation in aqueous solution can proceed through the isoelectric species, the anion, or the methyl betaine. researchgate.net It is proposed that the isoelectric species that undergoes decarboxylation is likely the zwitterion, which, along with the anion, decarboxylates through the loss of carbon dioxide to form a 2-pyridyl carbanion and an ylid, respectively. researchgate.net
Several catalytic methods have been developed for the protodecarboxylation of aromatic carboxylic acids, which could potentially be applied to the diacid derived from this compound. These methods often employ transition metal catalysts.
Palladium-catalyzed protodecarboxylation: This method involves a decarboxylative palladation step to form an aryl-palladium intermediate, followed by a rate-determining protodepalladation step. nih.gov The reaction is proposed to proceed through an intramolecular electrophilic palladation pathway. nih.gov
Copper-catalyzed protodecarboxylation: Inexpensive copper catalysts, such as copper(I) oxide with ligands like 1,10-phenanthroline, can effectively catalyze the protodecarboxylation of aromatic carboxylic acids, even those with deactivating groups. organic-chemistry.org Microwave-assisted protocols have been shown to significantly reduce reaction times. organic-chemistry.org
Silver-catalyzed protodecarboxylation: Heterogeneous supported silver catalysts have also been developed for this transformation. The proposed mechanism involves the formation of a benzoyl anion, which then binds to Ag+ sites on the catalyst surface, followed by the extrusion of CO2 and proton transfer. rsc.org
More recently, organic photoredox catalysis has emerged as a method for the hydrodecarboxylation of carboxylic acids under mild conditions. nih.gov This approach utilizes a photooxidant, such as an acridinium catalyst, to facilitate the decarboxylation.
Table 3: Catalytic Methodologies for Protodecarboxylation of Aromatic Carboxylic Acids
| Catalyst System | Key Features | Proposed Intermediate |
| Palladium(II) trifluoroacetate | Mild conditions; rate-determining protodepalladation. | Aryl-palladium species |
| Copper(I) oxide / 1,10-phenanthroline | Inexpensive catalyst; microwave-assisted protocols available. | Aryl-copper species |
| Supported Silver | Heterogeneous catalysis; requires oxygen coverage of the surface. | Anionic species bound to Ag+ sites |
| Acridinium photooxidant | Organic photoredox catalysis; mild reaction conditions. | Acyloxyl radical |
Computational and Theoretical Chemistry Investigations of Diethyl 4 Methylpyridine 2,3 Dicarboxylate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study pyridine (B92270) derivatives, offering insights into their reactivity and electronic characteristics. electrochemsci.orgnih.gov
DFT calculations are instrumental in predicting the reactivity and electronic properties of molecules like Diethyl 4-methylpyridine-2,3-dicarboxylate. By calculating various quantum chemical parameters, researchers can gain insights into the molecule's behavior in chemical reactions. For instance, studies on similar pyridine dicarboxylic acids have used DFT to evaluate their potential as corrosion inhibitors by analyzing their molecular and electronic properties. electrochemsci.org The calculated parameters often include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), electronegativity (χ), global hardness (η), and softness (σ). electrochemsci.org These descriptors help in understanding the electron-donating or accepting capabilities of the molecule, which is crucial for predicting its reactivity.
Table 1: Key Quantum Chemical Parameters and Their Significance in Reactivity Prediction
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the electron-donating ability of a molecule. Higher values suggest a greater tendency to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the electron-accepting ability of a molecule. Lower values suggest a greater tendency to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | Represents the chemical reactivity and stability of a molecule. A smaller energy gap implies higher reactivity. |
| Electronegativity | χ | The power of an atom in a molecule to attract electrons to itself. |
| Global Hardness | η | Measures the resistance to charge transfer. |
| Global Softness | σ | The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons. |
The Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. mdpi.com The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, prone to nucleophilic attack. Green and yellow denote areas with intermediate potential. For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate groups, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds. mdpi.com
The Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analysis are computational methods used to characterize noncovalent interactions, such as hydrogen bonds and van der Waals forces. mdpi.com QTAIM defines atomic interactions based on the topology of the electron density, identifying bond critical points (BCPs) that signify the presence of an interaction. The properties at these BCPs provide information about the strength and nature of the bond. mdpi.com
NCI plot analysis, on the other hand, visualizes noncovalent interactions in real space by plotting the reduced density gradient (RDG) versus the electron density multiplied by the sign of the second Hessian eigenvalue. mdpi.com This results in isosurfaces that are color-coded to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. scielo.org.mx These analyses would be crucial in understanding the supramolecular assembly of this compound in the solid state. mdpi.com
DFT calculations are frequently employed for the geometric optimization of molecular structures. nih.govnih.gov For this compound, this process would involve finding the lowest energy conformation by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. This provides accurate information about bond lengths, bond angles, and dihedral angles. electrochemsci.org The results of such optimizations can be compared with experimental data from X-ray crystallography, if available, to validate the computational method. researchgate.net Studies on various pyridine derivatives have demonstrated the reliability of DFT in predicting their geometrical structures. electrochemsci.orgnih.gov
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. electrochemsci.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com For this compound, FMO analysis would reveal the distribution of these orbitals, providing insights into which parts of the molecule are more likely to participate in electron transfer processes during chemical reactions.
Table 2: Interpreting Frontier Molecular Orbital Properties
| FMO Property | Interpretation |
| High EHOMO | Stronger electron-donating capability. |
| Low ELUMO | Stronger electron-accepting capability. |
| Small HOMO-LUMO Gap (ΔE) | High chemical reactivity, low kinetic stability, and high polarizability. |
| Large HOMO-LUMO Gap (ΔE) | Low chemical reactivity, high kinetic stability, and low polarizability. |
Analysis of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the physical properties and crystal packing of this compound. These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, dictate how the molecules arrange themselves in the solid state.
In the crystal structures of related pyridine dicarboxylate derivatives, various types of intermolecular interactions have been observed. For example, C—H···O and C—H···N hydrogen bonds are common, linking molecules into chains or sheets. mdpi.comresearchgate.net The presence of the pyridine ring also allows for π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a face-to-face or face-to-edge manner. researchgate.net These stacking interactions contribute significantly to the stability of the crystal lattice. researchgate.net Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts, providing a fingerprint of the crystal packing. nih.gov By analyzing the crystal structure of this compound, one could expect to find a complex network of these noncovalent interactions, which would be fundamental to its solid-state properties.
Characterization of Hydrogen Bonding Networks
In the solid state, molecules of this type are expected to form hydrogen bonds involving the nitrogen atom of the pyridine ring and oxygen atoms of the carboxylate groups with surrounding molecules, including solvents or other co-formers. For instance, in the crystal structures of related compounds, intermolecular hydrogen bonds of the types N-H···O and C-H···O are frequently observed, leading to the formation of complex three-dimensional networks.
Table 1: Potential Hydrogen Bond Interactions in this compound
| Donor | Acceptor | Type of Interaction |
| C-H (methyl group) | O (carbonyl) | Intramolecular/Intermolecular |
| C-H (pyridine ring) | O (carbonyl) | Intermolecular |
| C-H (ethyl group) | N (pyridine) | Intermolecular |
| O-H (e.g., from water) | N (pyridine) | Intermolecular (in solvated crystals) |
| O-H (e.g., from water) | O (carbonyl) | Intermolecular (in solvated crystals) |
The presence of the electron-donating methyl group at the 4-position of the pyridine ring would subtly influence the basicity of the nitrogen atom, thereby modulating the strength of any hydrogen bonds in which it participates.
Examination of π-Stacking Interactions
π-stacking is a crucial non-covalent interaction that influences the packing of aromatic molecules in crystals and their interactions in solution. For this compound, the pyridine ring provides a platform for such interactions.
Theoretical studies on similar pyridine derivatives often reveal π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions can be parallel-displaced or T-shaped, with centroid-to-centroid distances typically in the range of 3.4 to 3.8 Å. The orientation and strength of these interactions are dictated by the substituents on the pyridine ring. The two diethyl carboxylate groups would create significant steric hindrance, likely favoring a displaced or offset stacking arrangement to minimize electrostatic repulsion.
Computational methods like Quantum Theory of Atoms-in-Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are used to characterize and quantify these weak interactions.
Theoretical Exploration of Thermodynamic and Kinetic Aspects
Thermodynamic and kinetic studies, often aided by computational methods, are fundamental to understanding the stability and reactivity of a compound. For this compound, such studies could provide insights into its formation, decomposition pathways, and potential reactions.
DFT calculations can be used to determine key thermodynamic parameters:
Heat of Formation: Provides information on the stability of the molecule.
Gibbs Free Energy: Helps in predicting the spontaneity of reactions involving the compound.
Enthalpy and Entropy: Offer a deeper understanding of the energetic changes during chemical processes.
Kinetic studies, on the other hand, would focus on the energy barriers of potential reactions, such as hydrolysis of the ester groups or reactions at the pyridine ring. Computational modeling can map out reaction pathways and identify transition states, providing activation energies that are crucial for understanding reaction rates. While specific thermodynamic and kinetic data for this compound are not published, studies on the hydride transfer reactions of related heterocyclic compounds have demonstrated the power of combining theoretical calculations with experimental data to elucidate reaction mechanisms. mdpi.com
Table 2: Key Computational Parameters for Thermodynamic and Kinetic Analysis
| Parameter | Significance | Typical Computational Method |
| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transitions | DFT |
| Ionization Potential | Energy required to remove an electron | DFT, Ab initio methods |
| Electron Affinity | Energy released upon gaining an electron | DFT, Ab initio methods |
| Activation Energy (Ea) | Barrier for a chemical reaction to occur | Transition State Theory with DFT |
Advanced Spectroscopic and Crystallographic Structural Elucidation Techniques
X-ray Crystallography for Molecular and Supramolecular Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information on how molecules are arranged in the crystal lattice (supramolecular structure).
Single Crystal X-ray Diffraction Analysis
To perform this analysis, a high-quality single crystal of Diethyl 4-methylpyridine-2,3-dicarboxylate would be required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom.
This analysis would confirm the connectivity of the this compound molecule, verifying the positions of the methyl group at the C4 position of the pyridine (B92270) ring and the two diethyl carboxylate groups at the C2 and C3 positions. It would also provide precise measurements of all bond lengths and angles, for instance, the C=O and C-O bond lengths of the ester groups and the internal angles of the pyridine ring.
Determination of Crystal Systems and Space Groups
The diffraction pattern's symmetry is used to determine the crystal system and space group. The crystal system describes the shape of the unit cell (the basic repeating block of the crystal), categorized into one of seven systems (e.g., monoclinic, triclinic, orthorhombic). The space group provides a more detailed description of the symmetry elements within the unit cell.
For example, a study on the related compound 2,4,6-trimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester revealed it crystallizes in the monoclinic system with the space group P21/c. innovareacademics.in A similar analysis for this compound would yield its specific crystal system and space group, which are fundamental parameters defining its solid-state structure.
Analysis of Coordination Environments and Geometries
While typically used to describe the environment around a central metal ion in coordination complexes, the principles of analyzing the immediate environment can be applied to the intermolecular interactions in a molecular crystal. researchgate.net For this compound, this would involve a detailed examination of non-covalent interactions such as hydrogen bonds (e.g., C-H···O or C-H···N), and π-π stacking interactions between pyridine rings of adjacent molecules. mdpi.com Understanding these interactions is crucial for explaining the crystal packing and predicting physical properties like melting point and solubility. The analysis would reveal the conformation of the flexible diethyl ester side chains relative to the planar pyridine ring.
Application of the Crystalline Sponge Method for Challenging Samples
When a compound like this compound is difficult to crystallize directly, the crystalline sponge method offers a powerful alternative. This technique involves soaking a pre-existing porous host crystal (the "sponge"), such as a metal-organic framework, in a solution containing the target molecule. The target molecules diffuse into the pores of the sponge and become ordered, allowing their structure to be determined by X-ray diffraction as if they were a single crystal. This method would be an invaluable tool if conventional crystallization attempts for this compound were to fail.
Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Structural Characterization
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (e.g., stretching and bending). The frequencies of these vibrations are characteristic of the types of bonds and functional groups present, making IR spectroscopy an excellent tool for functional group identification. eurjchem.com
For this compound, the IR spectrum would be expected to show several key absorption bands that confirm its structure. The most prominent peaks would arise from the ester functional groups, which typically exhibit a strong C=O stretching vibration between 1750-1735 cm⁻¹ and two distinct C-O stretching vibrations between 1300-1000 cm⁻¹. spectroscopyonline.com Other expected peaks would include C-H stretching from the aromatic pyridine ring and the aliphatic methyl and ethyl groups, as well as C=C and C=N stretching vibrations characteristic of the pyridine ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch | 1750 - 1735 | Strong |
| Ester (C-O) | Stretch | 1300 - 1000 | Strong, two bands |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H (sp³) | Stretch | 3000 - 2850 | Medium |
| Pyridine Ring (C=C, C=N) | Stretch | 1600 - 1450 | Medium-Variable |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. researchgate.net
A ¹H NMR spectrum for this compound would provide four key pieces of information: the number of different proton environments (number of signals), the electronic environment of each proton (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons of each type (integration).
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, with chemical shifts indicating the type of carbon (e.g., aromatic, aliphatic, carbonyl). acs.org
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) | Notes |
|---|---|---|---|---|
| ¹H | Pyridine-H (2 protons) | 7.0 - 9.0 | Doublets | Two distinct signals for the protons at C5 and C6. |
| ¹H | -O-CH₂- (4 protons) | 4.0 - 4.5 | Quartets | Two distinct quartets from the two non-equivalent ethyl groups. |
| ¹H | Pyridine-CH₃ (3 protons) | 2.3 - 2.7 | Singlet | Methyl group attached to the aromatic ring. |
| ¹H | -CH₂-CH₃ (6 protons) | 1.0 - 1.5 | Triplets | Two distinct triplets from the two non-equivalent ethyl groups. |
| ¹³C | Ester C=O (2 carbons) | 160 - 175 | N/A | Two signals for the two carbonyl carbons. |
| ¹³C | Pyridine Ring (5 carbons) | 120 - 160 | N/A | Five distinct signals for the aromatic carbons. |
| ¹³C | -O-CH₂- (2 carbons) | 60 - 70 | N/A | Two signals for the methylene (B1212753) carbons. |
| ¹³C | Pyridine-CH₃ (1 carbon) | 15 - 25 | N/A | Signal for the methyl carbon. |
| ¹³C | -CH₂-CH₃ (2 carbons) | 10 - 20 | N/A | Two signals for the terminal methyl carbons of the ethyl groups. |
Mass Spectrometry Techniques for Molecular Structure Elucidation
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected, corresponding to the molecular weight of the compound. The fragmentation of diethyl pyridine dicarboxylates generally involves the loss of the ethoxy group (-OCH2CH3) or the entire ester group (-COOCH2CH3).
Key fragmentation pathways for a diethyl pyridine dicarboxylate would likely include:
Loss of an ethoxy radical: [M - OCH2CH3]+
Loss of an ethyl group: [M - CH2CH3]+
Loss of carbon dioxide from the ester group: [M - CO2]+
Cleavage of the C-C bond between the pyridine ring and the carbonyl group.
The presence of the methyl group on the pyridine ring in "this compound" would also influence the fragmentation, potentially leading to the formation of resonance-stabilized fragments. The relative abundance of these fragment ions provides a fingerprint for the molecule's structure.
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure |
| [M]+ | Intact molecule with a positive charge |
| [M - 29]+ | Loss of an ethyl radical (C2H5) |
| [M - 45]+ | Loss of an ethoxy radical (OC2H5) |
| [M - 73]+ | Loss of a carbethoxy radical (COOC2H5) |
Note: This table is based on general fragmentation patterns of similar compounds and awaits experimental verification for this compound.
Thermal Analysis Methods (e.g., Thermogravimetric Analysis - TGA)
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are employed to study the thermal stability and decomposition profile of a compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
While specific TGA data for "this compound" is not available, studies on related metal-organic frameworks (MOFs) incorporating pyridine-2,3-dicarboxylate ligands provide insights into the thermal behavior of this structural motif. For instance, metal complexes of pyridine-2,3-dicarboxylic acid have been characterized by TGA to determine their decomposition temperatures and the nature of their thermal degradation. rsc.org
Generally, for an organic compound like "this compound," a TGA thermogram would show a stable region at lower temperatures, followed by one or more mass loss steps at higher temperatures corresponding to the decomposition of the molecule. The decomposition would likely involve the loss of the ethyl and carboxylate groups, followed by the breakdown of the pyridine ring at even higher temperatures.
Table 2: Hypothetical TGA Data for this compound
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 25 - 200 | < 1% | Loss of volatile impurities/moisture |
| 200 - 350 | ~40-50% | Decomposition and loss of ester groups |
| > 350 | Remainder | Decomposition of the pyridine ring |
Note: This data is hypothetical and intended for illustrative purposes. Actual TGA results would be required for accurate characterization.
UV-Visible Spectroscopy for Electronic Structure and Photoluminescent Properties
UV-Visible spectroscopy is a valuable tool for investigating the electronic structure of molecules, as it measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions.
The UV-Vis spectrum of a substituted methylpyridine derivative, such as "2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide," typically exhibits absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine ring and any conjugated systems. researchgate.net For "this compound," the pyridine ring and the carbonyl groups of the esters are the primary chromophores. The absorption maxima (λmax) and molar absorptivity (ε) values provide information about the energy levels of the electronic orbitals.
Table 3: Expected UV-Visible Absorption Data for this compound in a Non-polar Solvent
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~220-240 | High | π → π |
| ~270-290 | Moderate to High | π → π |
| > 300 | Low | n → π* |
Note: The exact positions and intensities of the absorption bands can be influenced by the solvent and the specific substitution pattern.
Regarding photoluminescent properties, while the free ester "this compound" is not expected to be strongly luminescent, pyridine dicarboxylate ligands are known to act as sensitizers for lanthanide ion emission in metal-organic frameworks. rsc.org This suggests that the pyridine-2,3-dicarboxylate moiety can absorb UV light and transfer the energy to a metal center, which then emits light. The photoluminescent studies of metal-organic frameworks based on pyridine-2,3-dicarboxylate have shown that these materials can exhibit intense fluorescent emissions at room temperature. rsc.org
Derivatization Strategies and Scaffold Modification
Esterification and Transesterification Reactions
The two ethyl ester groups at the C2 and C3 positions of diethyl 4-methylpyridine-2,3-dicarboxylate are primary sites for derivatization through esterification and transesterification reactions. These reactions allow for the introduction of a wide variety of alkoxy groups, thereby modulating properties such as solubility, lipophilicity, and metabolic stability.
Esterification of the corresponding 4-methylpyridine-2,3-dicarboxylic acid is the reverse reaction of ester hydrolysis and a common method to introduce different ester functionalities. The dicarboxylic acid can be obtained by the hydrolysis of this compound, typically under acidic or basic conditions. Subsequent esterification with various alcohols can be achieved using methods like Fischer-Speier esterification (acid catalysis) or by activating the carboxylic acid groups, for instance, with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org
Transesterification is the process of exchanging the ethyl group of the ester with another alcohol. This reaction can be catalyzed by either acids or bases. ontosight.ai For instance, reacting this compound with an excess of another alcohol, such as methanol (B129727) or isopropanol, in the presence of a suitable catalyst will yield the corresponding dimethyl or diisopropyl esters. Enzymatic transesterification, employing lipases like Candida antarctica lipase (B570770) B (CaLB), has been explored for the synthesis of polyesters from various diethyl pyridine (B92270) dicarboxylate isomers, offering a milder and more selective alternative to chemical catalysis. wur.nl
| Reaction Type | Reagents and Conditions | Product Type |
| Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat | 4-Methylpyridine-2,3-dicarboxylic acid |
| Esterification | R-OH, acid catalyst (e.g., H₂SO₄) or DCC/DMAP | Dialkyl 4-methylpyridine-2,3-dicarboxylate |
| Transesterification | R-OH, acid or base catalyst, or enzyme (e.g., Lipase) | Dialkyl 4-methylpyridine-2,3-dicarboxylate |
Halogenation and Reductive Debromination Procedures
Introducing halogen atoms onto the pyridine ring can significantly alter the electronic properties of the molecule and provide a handle for further functionalization through cross-coupling reactions.
Halogenation of the pyridine scaffold can be achieved through various methods, though the specific conditions for this compound are not extensively documented. Generally, electrophilic halogenation of pyridine rings requires harsh conditions due to the ring's electron-deficient nature. However, the presence of activating groups can facilitate this reaction. For related pyridine derivatives, reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are commonly used for chlorination and bromination, respectively. The position of halogenation will be directed by the existing substituents on the ring.
Reductive Debromination is a process to remove a bromine atom from the pyridine ring, which can be useful if the bromine was introduced as a temporary directing group or if the debrominated analog is the desired final product. This can be achieved through catalytic hydrogenation, for example, using a palladium catalyst (e.g., Pd/C) and a hydrogen source. Other reducing agents can also be employed. For instance, a hypothetical bromo-derivative of this compound could undergo reductive debromination to yield the parent compound.
| Procedure | Typical Reagents | Potential Outcome |
| Halogenation | N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS) | Halogenated this compound |
| Reductive Debromination | H₂, Pd/C catalyst | This compound (from a bromo-derivative) |
Targeted Modification of Side Chains and Functional Groups
Beyond the ester groups, the methyl group at the C4 position is a key site for targeted modifications.
The methyl group can be functionalized through various reactions. For example, it can undergo oxidation to an aldehyde or a carboxylic acid. Ammoxidation of 4-methylpyridine (B42270) (4-picoline) is an industrial process to produce 4-cyanopyridine, which is a precursor to various pharmaceuticals. wikipedia.org Similar strategies could potentially be applied to this compound to introduce a cyano group at the 4-position. Furthermore, the methyl group can be halogenated, for instance using NBS, to form a bromomethyl derivative, which can then be used in nucleophilic substitution reactions to introduce a variety of functional groups.
The ester functional groups can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH₄). This would yield (4-methyl-2,3-pyridinediyl)dimethanol, a diol that can be used in further synthetic transformations.
| Target Site | Reaction Type | Potential Product |
| C4-Methyl Group | Oxidation | 4-Formyl or 4-carboxy-pyridine-2,3-dicarboxylate derivative |
| C4-Methyl Group | Ammoxidation | Diethyl 4-cyanopyridine-2,3-dicarboxylate |
| C4-Methyl Group | Halogenation | Diethyl 4-(bromomethyl)pyridine-2,3-dicarboxylate |
| C2/C3-Ester Groups | Reduction | (4-Methyl-2,3-pyridinediyl)dimethanol |
Molecular Hybridization and Scaffold Hopping Approaches in Chemical Design
Molecular hybridization involves combining the structural features of this compound with other pharmacophores to create new hybrid molecules with potentially enhanced or novel biological activities. For example, the pyridine dicarboxylate core could be linked to other bioactive moieties through amide bond formation after hydrolysis of the esters to the dicarboxylic acid. Pyridine-3,5-dicarboxylic acid has been used as a linker in the synthesis of metal-organic frameworks (MOFs), demonstrating its utility in constructing hybrid materials. nih.gov
Scaffold hopping is a computational or synthetic strategy used in drug design to identify structurally novel compounds that maintain the biological activity of a known parent compound by modifying the core structure. nih.govresearchgate.net Starting from this compound, one could envision replacing the pyridine core with other heterocyclic or carbocyclic scaffolds while maintaining the spatial arrangement of the key functional groups (the methyl and dicarboxylate moieties). This approach could lead to the discovery of new chemical entities with improved properties, such as enhanced potency, selectivity, or a more favorable pharmacokinetic profile. nih.gov For instance, a thieno[2,3-b]pyridine (B153569) scaffold could be considered as a potential bioisostere for the pyridine core. researchgate.net
| Design Approach | Description | Potential Application |
| Molecular Hybridization | Covalent linking of the pyridine dicarboxylate scaffold with other bioactive molecules. | Development of novel therapeutic agents or functional materials. |
| Scaffold Hopping | Replacement of the pyridine core with a different cyclic system while preserving key functional group orientations. | Discovery of new classes of bioactive compounds with improved drug-like properties. |
Chemical Derivatization for Enhanced Analytical Detectability (e.g., in LC/ESI-MS/MS)
For the sensitive detection and quantification of this compound or its metabolites in biological matrices using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS), chemical derivatization can be employed. While the parent diethyl ester may be directly analyzable, its hydrolysis product, 4-methylpyridine-2,3-dicarboxylic acid, would likely benefit from derivatization.
Carboxylic acids are often challenging to analyze with high sensitivity in positive-ion ESI-MS. scilit.com Derivatization strategies aim to improve ionization efficiency and chromatographic retention. Common approaches for carboxylic acids involve converting them into esters or amides that contain a permanently charged or easily ionizable group. For example, reacting the dicarboxylic acid with a derivatizing agent like 2-picolylamine in the presence of a coupling agent can yield highly responsive derivatives in positive-ion ESI-MS. researchgate.net Another approach is to use reagents like 2-hydrazinopyridine (B147025) or 2-hydrazinoquinoline, which react with carboxylic acids to form hydrazides that show enhanced MS signals. mdpi.com These derivatization methods enable the development of sensitive and specific bioanalytical assays. nih.govresearchgate.net
| Analytical Challenge | Derivatization Strategy | Derivatizing Agent Example |
| Poor ionization of dicarboxylic acid metabolite | Introduction of an easily ionizable group | 2-Picolylamine |
| Poor chromatographic retention of polar metabolite | Increasing hydrophobicity and ionization | 2-Hydrazinoquinoline |
Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on "this compound" that strictly adheres to the requested outline. Extensive searches have revealed a significant lack of specific research data for this particular compound within the specified contexts of synthetic applications and materials science.
The existing body of research focuses heavily on other isomers of pyridine dicarboxylates and their parent acids. For instance, while pyridine-2,3-dicarboxylic acid (the parent acid of the requested ester) is utilized in the synthesis of metal-organic frameworks, and other esters like diethyl 2,6-dimethylpyridine-3,5-dicarboxylate are well-documented as precursors in organic synthesis, the specific applications for the 4-methyl-2,3-dicarboxylate isomer are not detailed in the available literature.
Generating content based on related but chemically distinct compounds would be scientifically inaccurate and would violate the strict constraints of the prompt to focus solely on "this compound." Therefore, to maintain scientific integrity and accuracy, the requested article cannot be produced.
Applications in Synthetic Chemistry and Materials Science
Integration into Coordination Compounds and Metal-Organic Frameworks (MOFs)
Chiral MOFs and Their Potential in Enantioselective Separations
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. When chiral organic linkers are used, the resulting structures, known as Chiral MOFs (CMOFs), can exhibit enantioselective properties. nih.gov These materials are of great interest for their potential in separating enantiomers—chiral molecules that are mirror images of each other—a critical process in the pharmaceutical industry. nih.govrsc.org
The fundamental strategy for creating CMOFs involves three main approaches: using chiral linkers, post-synthetic modification of an existing MOF with a chiral molecule, or spontaneous resolution from achiral components. nih.gov Dicarboxylates are a common class of organic linkers used in MOF synthesis. The geometry and functionality of the linker dictate the topology and properties of the resulting framework.
While the broader class of pyridine (B92270) dicarboxylic acids and other dicarboxylates are employed as linkers in MOF synthesis, specific research detailing the use of 4-methylpyridine-2,3-dicarboxylate as a primary linker for creating chiral MOFs for enantioselective separation is not extensively documented in current literature. However, the modular nature of MOF synthesis suggests that its corresponding dicarboxylic acid is a potential candidate for such applications. rsc.org The synthesis strategy would involve coordinating the 4-methylpyridine-2,3-dicarboxylic acid ligand with suitable metal ions to create a porous, chiral environment. The effectiveness of such a CMOF in enantioselective separation would depend on the specific interactions (e.g., hydrogen bonding, spatial hindrance) between the framework and the chiral guest molecules. rsc.org
Incorporation into Polymeric Materials
The rigid, aromatic structure of the pyridine ring makes pyridine dicarboxylic acids and their esters valuable monomers for the synthesis of high-performance polyesters. These polymers often exhibit enhanced thermal stability and specific mechanical properties compared to their aliphatic or purely benzenoid counterparts.
Synthesis of Pyridine Dicarboxylic Acid Derived Polyesters
Polyesters derived from pyridine dicarboxylic acids (PDCs) are gaining attention as potential bio-based alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govwur.nl The synthesis typically involves a polycondensation reaction between a PDC diester, such as Diethyl 4-methylpyridine-2,3-dicarboxylate, and a diol.
Research on various PDC isomers has demonstrated the feasibility of this approach. For example, studies on 2,4-, 2,5-, and 2,6-pyridinedicarboxylic acid have shown that they can be successfully polymerized with various diols (e.g., 1,4-butanediol, 1,8-octanediol) to produce aromatic-aliphatic polyesters. nih.gov The synthesis starting from 2,4-diethyl pyridinedicarboxylate, when combined with 1,8-octanediol, has yielded polymers with notable molecular weights (Number Average Molecular Weight, Mn = 14.3 kDa; Weight Average Molecular Weight, Mw = 32.1 kDa). nih.gov The thermal properties of the resulting polyesters are heavily influenced by the substitution pattern on the pyridine ring, which affects the polymer chain's rigidity and ability to crystallize. nih.govwur.nl Polyesters derived from 2,4-diethyl pyridinedicarboxylate tend to be amorphous, similar to those from diethyl isophthalate. nih.gov
| PDC Monomer (Diethyl Ester) | Diol Comonomer | Polymerization Method | Resulting Polymer Properties | Reference |
|---|---|---|---|---|
| 2,4-diethyl pyridinedicarboxylate | 1,8-octanediol (ODO) | Enzymatic (in diphenyl ether) | Mn = 14.3 kDa, Mw = 32.1 kDa; Amorphous | nih.gov |
| 2,5-diethyl pyridinedicarboxylate | 1,8-octanediol (ODO) | Enzymatic (in diphenyl ether) | Crystalline nature, similar to PET | nih.gov |
| 2,6-diethyl pyridinedicarboxylate | 1,4-butanediol (BDO) | Enzymatic (in diphenyl ether) | Conversion of 85-91% | nih.gov |
Enzymatic Polymerization Techniques
Enzymatic polymerization has emerged as a sustainable and highly selective alternative to traditional metal-catalyzed methods for polyester (B1180765) synthesis. mdpi.comnih.gov This "green chemistry" approach operates under mild reaction conditions, avoiding harsh chemicals and residual metal contaminants in the final product. nih.gov Lipases, particularly immobilized Candida antarctica lipase (B570770) B (CaLB, often known by the commercial name Novozym 435), are highly effective catalysts for polycondensation reactions involving diesters and diols. nih.govmdpi.com
The process involves the transesterification reaction catalyzed by the lipase. For monomers like this compound, the reaction would proceed with a suitable diol in either a high-boiling-point solvent (like diphenyl ether) to facilitate monomer dissolution and product removal, or under solvent-free (bulk) conditions. nih.gov The enzymatic approach has been successfully applied to synthesize a range of polyesters from bio-derivable pyridine dicarboxylates. nih.gov This method is advantageous for producing novel macromolecules and is considered an energy-saving, clean process. nih.gov
Integration into Inorganic Matrices (e.g., Octacalcium Phosphate)
Octacalcium phosphate (B84403) (OCP) is a calcium phosphate mineral with a unique layered crystal structure. nih.gov It is considered a precursor to hydroxyapatite, the main inorganic component of bone and teeth. nih.gov The OCP structure consists of alternating apatitic layers and hydrated layers containing hydrogen phosphate (HPO₄²⁻) ions. These hydrogen phosphate ions can be substituted by other molecules, particularly dicarboxylate ions, allowing for the creation of novel inorganic-organic hybrid materials. nih.gov
Design of Fluorescent Hybrid Materials
When aromatic carboxylate ions are incorporated into the OCP matrix, they can impart new functionalities, most notably fluorescence. bohrium.comresearchgate.net This creates a new class of bio-friendly fluorescent materials with potential applications in bio-imaging and as functional probes. The incorporated aromatic ions act as "crystal defect cores" that are responsible for the material's light-emitting properties. researchgate.net
Studies have successfully demonstrated the synthesis of fluorescent OCP by incorporating 2,5-pyridinedicarboxylate ions. researchgate.net The synthesis is achieved by reacting a calcium source (e.g., calcium carbonate) with phosphoric acid in a solution containing the dissolved pyridinedicarboxylic acid. During crystal growth, the pyridinedicarboxylate ions substitute the native HPO₄²⁻ ions in the hydrated interlayer of the OCP. This incorporation leads to an expansion of the interplanar spacing of the OCP crystal structure. researchgate.net
The resulting hybrid material exhibits distinct fluorescence. For instance, OCP with incorporated 2,5-pyridinedicarboxylate ions shows fluorescence with an emission wavelength of 430 nm upon excitation at 320 nm. researchgate.net This principle can be extended to other isomers like 4-methylpyridine-2,3-dicarboxylic acid to design new hybrid materials with potentially different and tunable fluorescent properties.
| Incorporated Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Finding | Reference |
|---|---|---|---|---|
| 2,5-pyridinedicarboxylate | 320 | 430 | Demonstrates that pyridinedicarboxylates can create fluorescent OCP materials. | researchgate.net |
| Pyromellitate (1,2,4,5-benzenetetracarboxylate) | 260 and 320 | 450 | Incorporation leads to a large Stokes shift and brilliant blue emission. | nih.gov |
| Isophthalate | 280 | 315 | Resulting material exhibits ultraviolet light emission. | researchgate.net |
| 4-(carboxymethyl)benzoate | 254 / 312 & 365 | Pink / Blue | Unique two-color fluorescence depending on excitation wavelength. | rsc.org |
Green Chemistry Approaches in Pyridinedicarboxylate Synthesis
Development of Sustainable Synthetic Methodologies
The pursuit of sustainability in chemical synthesis focuses on improving efficiency, minimizing waste, and utilizing safer materials. For pyridinedicarboxylates, this involves innovating traditional synthetic routes to align with green chemistry principles.
A key strategy in green synthesis is the replacement of hazardous oxidants with environmentally benign alternatives. Hydrogen peroxide (H₂O₂) is a prime example, as its primary byproduct is water.
In the synthesis of pyridine (B92270) N-oxides, which can be precursors to various pyridine derivatives, H₂O₂ has been successfully employed. rsc.orgresearchgate.net Research has demonstrated the use of H₂O₂ with various catalytic systems to achieve efficient oxidation. For instance, a method for preparing diethyl pyridine-2,3-dicarboxylate utilizes 35% hydrogen peroxide as a green oxidant in a one-pot cyclization reaction, highlighting mild reaction conditions and simple post-reaction treatment. google.com
Different catalysts have been developed to activate H₂O₂ for the oxidation of pyridines. These include:
Polymeric Anhydride Catalysts : Poly(maleic anhydride-alt-1-octadecene) (Od-MA) has been used as a metal-free, reusable catalyst for the oxidation of pyridines to pyridine N-oxides in the presence of H₂O₂. rsc.org This system is noted for being eco-friendly, operationally simple, and cost-effective, with the catalyst being easily recovered by filtration with recovery yields exceeding 99.8%. rsc.org
Heteropolyacid Catalysts : Preyssler's anion, a type of heteropolyacid, has been shown to effectively catalyze the oxidation of pyridine carboxylic acids using hydrogen peroxide. researchgate.net A significant advantage of this catalyst is its stability in the presence of H₂O₂, unlike some other catalysts that may degrade during the reaction. researchgate.net
Supported Acid Catalysts : Supported sulfonic acid or carboxylic acid catalysts have also been patented for the oxidation of pyridine and its derivatives with H₂O₂. google.com
Table 1: Catalytic Systems for Pyridine Oxidation using Hydrogen Peroxide
| Catalyst Type | Specific Example | Key Advantages | Source(s) |
|---|---|---|---|
| Polymeric Anhydride | Poly(maleic anhydride-alt-1-octadecene) | Metal-free, reusable, high recovery yield, cost-effective | rsc.org |
| Heteropolyacid | Preyssler's Anion (H₁₄[NaP₅W₃₀O₁₁₀]) | High selectivity, catalyst stability, good yields | researchgate.net |
| Supported Acid | Sulfonic acid moieties on an organic substrate | Heterogeneous, avoids peroxyacetic acid | google.com |
| None (One-pot) | N/A (Direct reaction) | Mild conditions, simple workup, high yield | google.com |
Reducing environmental impact is a cornerstone of green chemistry, often achieved through strategies that maximize efficiency and minimize waste. Key approaches applicable to pyridinedicarboxylate synthesis include one-pot reactions, the use of green solvents, and catalyst-free conditions.
High-Yield Synthesis : A patented method for producing diethyl pyridine-2,3-dicarboxylate reports yields exceeding 80%, attributing this success to an optimized one-pot process that is both efficient and produces little environmental pollution. google.com Similarly, green procedures for synthesizing novel pyridine derivatives have achieved excellent yields of 82-94% using microwave irradiation, which also significantly shortens reaction times. acs.org
Atom Economy : The Hantzsch pyridine synthesis, a classic multi-component reaction, is inherently more atom-efficient than many linear synthetic strategies. wikipedia.orgorganic-chemistry.org Ongoing research aims to further improve its green credentials by employing greener solvents and catalysts. wikipedia.orgresearchgate.net
Waste Reduction : Traditional methods for synthesizing intermediates like Diethyl 5-ethyl-2,3-pyridinedicarboxylate have been noted for issues such as low yield and significant pollution, creating challenges for wastewater treatment. asianpubs.org Modern approaches focus on minimizing excess reagents and avoiding hazardous materials to reduce the waste stream.
Green Solvents and Conditions : The use of water as a solvent is a significant step toward environmentally benign synthesis. nih.gov A green, catalyst-free synthesis of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates was successfully achieved using an eco-friendly, non-toxic, and reusable deep eutectic solvent, avoiding volatile organic solvents entirely. rsc.org
A long-term goal of green chemistry is to shift from petrochemical feedstocks to renewable resources like biomass. nih.gov The catalytic conversion of biomass into platform chemicals, which can then be used to synthesize higher-value products, is a central focus of this effort. mdpi.com
Biomass, a highly functionalized and abundant carbon source, can be transformed into versatile chemical building blocks such as 5-hydroxymethylfurfural (5-HMF) and furfural through various catalytic processes. nih.govmdpi.com These platform chemicals are foundational to a bio-based economy. mdpi.com
While significant progress has been made in converting renewable feedstocks into fuels and simpler chemicals, the development of direct, efficient catalytic pathways from biomass to more complex heterocyclic structures like Diethyl 4-methylpyridine-2,3-dicarboxylate is still an emerging area of research. The future of green pyridinedicarboxylate synthesis may involve integrating biomass conversion pathways, where platform molecules derived from cellulose or other biopolymers serve as the starting materials for constructing the pyridine ring.
Electrochemical synthesis offers a powerful and green alternative to conventional chemical reactions by using electricity to drive redox processes. This approach can minimize the need for chemical oxidants or reductants, often operates at ambient temperature and pressure, and can reduce waste generation. nih.govresearchgate.net
The application of electrochemistry to the synthesis of pyridine derivatives is an active area of research:
Oxidative Reactions : An external chemical oxidant-free method has been developed for the synthesis of pyridine carboxamides from pyridine carbohydrazides and amines in an aqueous medium. researchgate.net This electrochemical approach avoids the use of potentially hazardous oxidizing agents.
Reductive Reactions : The electrocatalytic hydrogenation of pyridines to produce piperidines has been demonstrated using a rhodium catalyst at ambient temperature and pressure. nih.govacs.org This method presents a clear advantage over traditional high-pressure and high-temperature thermochemical processes that rely on H₂ gas, which is often produced from fossil fuels. nih.govacs.org
Mechanism and Versatility : Research into the electrochemistry of pyridine derivatives has provided insights into their reduction-oxidation mechanisms, paving the way for more controlled and selective syntheses. researchgate.net The versatility of this approach has been shown in its application to various nitrogen-containing aromatic compounds. nih.govacs.org
Assessment and Evaluation of Greenness Metrics (e.g., CHEM21 Toolkit)
To objectively measure the "greenness" of a chemical reaction or process, a range of green metrics have been developed. acsgcipr.org These tools allow chemists to quantify the environmental impact of their work and compare different synthetic routes.
The CHEM21 (Chemical Manufacturing Methods for the 21st Century Pharmaceutical Industries) metrics toolkit is a prominent example, designed to provide a holistic evaluation of the sustainability of chemical reactions. acsgcipr.orgyork.ac.uk
Key features of the CHEM21 toolkit include:
Holistic Approach : Moving beyond simple mass-based metrics like Atom Economy or E-Factor, the toolkit uses a combination of quantitative and qualitative criteria. york.ac.ukrsc.org It considers factors both upstream (origin of materials) and downstream (waste treatment) of the reaction itself. acsgcipr.org
Comprehensive Criteria : The toolkit evaluates a wide range of parameters, including waste, mass efficiency, energy usage, and the health and safety impacts of the chemicals used. acsgcipr.orgrsc.org
Structured "Passes" : The assessment is structured in a series of 'passes' of increasing complexity, making it applicable from small-scale academic research ("Zero Pass") to industrial-scale manufacturing. york.ac.ukacsgcipr.org This allows for an initial, less data-intensive appraisal before a more detailed analysis is conducted. acsgcipr.org
The primary goal of the CHEM21 toolkit is to encourage chemists to think critically about sustainability and to make the analysis of synthetic routes using green principles a standard part of their workflow. york.ac.uk By using such toolkits, a synthetic chemist can benchmark a new route for producing this compound against existing methods, clearly identifying areas of environmental concern and highlighting improvements in its green credentials. york.ac.ukrsc.org
Table 2: Selected Green Chemistry Metrics
| Metric | Description | Focus |
|---|---|---|
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Efficiency of atom incorporation from reactants to product. |
| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Accounts for chemical yield and stoichiometry. |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Includes reactants, solvents, reagents, and process aids; measures total waste. |
| E-Factor | Total waste (kg) / Product (kg) | Simple metric for quantifying waste generation. |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Diethyl 4-methylpyridine-2,3-dicarboxylate, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The compound is commonly synthesized via the Hantzsch dihydropyridine synthesis, which involves cyclocondensation of ethyl acetoacetate, ammonium acetate, and aldehydes. One-pot multi-step reactions (e.g., combining Michael addition and cyclization) are also effective. Optimization involves:
- Temperature : Reactions typically proceed at reflux (80–110°C) in ethanol or methanol.
- Catalysts : Acidic or basic conditions (e.g., acetic acid or piperidine) improve cyclization efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) yields >90% purity.
- Yield Enhancement : Substituent-specific modifications (e.g., electron-withdrawing groups on aldehydes) can increase yields to ~51% (as observed in analogous syntheses) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR (e.g., δ 1.2–1.4 ppm for ethyl ester protons; δ 160–170 ppm for carbonyl carbons) confirm ester and pyridine moieties. Diastereomers may require - COSY or NOESY for stereochemical assignments .
- IR Spectroscopy : Stretching bands at ~1700 cm (C=O esters) and ~1600 cm (C=N pyridine) verify functional groups .
- Mass Spectrometry : HRMS (ESI) with <5 ppm mass accuracy validates molecular formulas (e.g., [M+H] at m/z 309.338 for related derivatives) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
Q. What protocols are recommended for the safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation (e.g., wet handling).
- Storage : Keep in airtight containers at 4°C, away from oxidizers and moisture.
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound derivatives?
- Methodological Answer : SC-XRD provides bond-length precision (±0.004 Å) and torsion-angle data to confirm:
- Planarity : Pyridine rings typically show deviations <0.02 Å.
- Hydrogen Bonding : Intermolecular interactions (e.g., N–H···O) stabilize crystal packing, as seen in dihydropyridine analogs with R factors <0.056 .
Q. What mechanistic insights explain the regioselectivity observed in the synthesis of this compound under varying catalytic conditions?
- Methodological Answer : Regioselectivity is influenced by:
- Electrophilic Activation : Acidic conditions (e.g., HCl) protonate carbonyl groups, directing nucleophilic attack to the 4-position.
- Steric Effects : Bulky substituents on aldehydes favor 2,6-dimethyl substitution (observed in Hantzsch derivatives) .
- Kinetic Control : Low-temperature reactions (<60°C) favor kinetic products (e.g., 1,4-dihydropyridines), while prolonged heating leads to aromatic pyridines .
Q. How do electronic effects of substituents at the 4-methyl position influence the reactivity and physicochemical properties of this compound?
- Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents increase electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic substitutions (e.g., increases 10-fold for 4-NO derivatives) .
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups raise HOMO energy, improving charge-transfer interactions (e.g., bathochromic shifts in UV-Vis spectra) .
Q. What strategies reconcile discrepancies in NMR data when analyzing diastereomeric forms or tautomeric equilibria?
- Methodological Answer :
- Variable-Temperature NMR : Identifies tautomers (e.g., keto-enol equilibria) via signal coalescence at elevated temperatures.
- Chiral Shift Reagents : Eu(hfc) induces splitting of diastereotopic protons (Δδ >0.5 ppm).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts within 0.1 ppm accuracy .
Q. In catalytic applications, how do the ester functionalities of this compound derivatives affect their coordination behavior with transition metals?
- Methodological Answer : Ester groups act as weak-field ligands, enabling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
